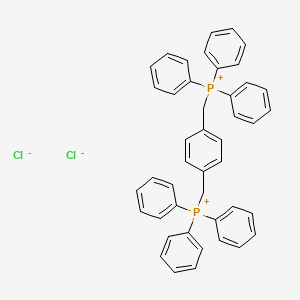

p-Xylylenebis(triphenylphosphonium chloride)

Description

Historical Development of Bis-Phosphonium Salts in Synthetic Methodologies

The journey of bis-phosphonium salts is intrinsically linked to the evolution of the Wittig reaction itself. Following the initial discovery, organic chemists sought to expand the scope and utility of this powerful olefination method. The concept of using a molecule containing two phosphonium (B103445) ylide precursors, known as a bis-ylide, emerged as a logical progression for the synthesis of molecules with two alkene units. While the exact timeline for the first synthesis of p-Xylylenebis(triphenylphosphonium chloride) is not extensively documented in readily available literature, the use of bis-ylides in Wittig reactions has been a successful strategy for several decades. wikipedia.org

The development of bis-phosphonium salts like p-Xylylenebis(triphenylphosphonium chloride) provided a direct and efficient route to symmetrical conjugated systems. These salts are typically prepared through the reaction of a dihaloalkane, in this case, α,α'-dichloro-p-xylene, with triphenylphosphine (B44618). This straightforward synthesis made them accessible reagents for academic and industrial research. The ability to generate a bis-ylide in situ by treatment with a strong base allows for a "one-pot" reaction with two equivalents of an aldehyde or ketone, or with a dialdehyde (B1249045) or diketone, to construct larger, often polymeric, structures.

Significance of p-Xylylenebis(triphenylphosphonium chloride) as a Key Reagent in Academic Research

The significance of p-Xylylenebis(triphenylphosphonium chloride) in academic research is multifaceted, with its primary impact being in the fields of polymer chemistry and materials science. Its role as a monomer precursor in the synthesis of poly(p-phenylene vinylene)s (PPVs) and related conjugated polymers is particularly noteworthy. PPVs are a class of organic polymers that exhibit electroluminescent properties, making them valuable materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The bis-Wittig reaction, utilizing p-Xylylenebis(triphenylphosphonium chloride) and a dialdehyde, provides a versatile and controllable method for the synthesis of these important polymers.

Beyond polymer synthesis, p-Xylylenebis(triphenylphosphonium chloride) is a valuable tool for the construction of various organic molecules, particularly symmetrical stilbene (B7821643) derivatives. Stilbenes are a class of compounds with diverse applications, including as dyes, optical brighteners, and in medicinal chemistry. The reaction of p-Xylylenebis(triphenylphosphonium chloride) with two equivalents of a substituted benzaldehyde (B42025) offers a direct route to symmetrically substituted distyrylbenzenes.

Furthermore, recent research has highlighted the importance of p-Xylylenebis(triphenylphosphonium chloride) in the field of supramolecular chemistry and crystal engineering. A 2020 study published in CrystEngComm investigated the structural properties of the p-xylylenebis(triphenylphosphonium) dication under various conditions. rsc.org This research demonstrated how the conformation of the dication can be controlled by factors such as pH and the presence of other molecules, leading to the formation of different crystal packing arrangements, including two-dimensional layered structures and three-dimensional scaffolds. rsc.org This level of control over the solid-state architecture of molecules is crucial for the design of new materials with tailored properties.

The ability to form well-defined crystalline structures opens up possibilities for the use of p-Xylylenebis(triphenylphosphonium chloride) as a building block in the construction of metal-organic frameworks (MOFs) and other crystalline materials with potential applications in gas storage, catalysis, and sensing.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJPQCPINLADS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926795 | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-47-7 | |

| Record name | p-Xylylenebis(triphenylphosphonium chloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for P Xylylenebis Triphenylphosphonium Chloride

Conventional Synthetic Routes and Optimization

The most common and well-established method for preparing p-xylylenebis(triphenylphosphonium chloride) involves the quaternization of triphenylphosphine (B44618) with a suitable p-xylylene dihalide. This reaction is a classic example of a nucleophilic substitution where the phosphorus atom of triphenylphosphine acts as the nucleophile.

Reaction of p-Xylylene Dihalides with Triphenylphosphine

The direct reaction of p-xylylene dichloride or p-xylylene dibromide with two equivalents of triphenylphosphine is the cornerstone of conventional synthesis. The reaction proceeds via a nucleophilic attack of the triphenylphosphine on the benzylic carbon of the p-xylylene dihalide, displacing the halide ion and forming the phosphonium (B103445) salt. This process occurs sequentially at both benzylic positions to yield the desired bis-phosphonium salt. The general reaction scheme is as follows:

C₆H₄(CH₂X)₂ + 2 P(C₆H₅)₃ → [C₆H₄(CH₂P(C₆H₅)₃)₂]²⁺ 2X⁻

Where X represents a halogen, typically chlorine or bromine.

The choice between p-xylylene dichloride and p-xylylene dibromide can influence the reaction rate and conditions, with the bromide analogue generally being more reactive.

Influence of Solvents and Reaction Conditions on Yield and Purity

The efficiency of the synthesis is significantly impacted by the choice of solvent and the reaction conditions, such as temperature and reaction time. Aprotic polar solvents are generally favored to facilitate the dissolution of the reactants and stabilize the forming phosphonium salt.

| Solvent | Temperature (°C) | Reaction Time (hours) | Observed Yield (%) | Purity Considerations |

| N,N-Dimethylformamide (DMF) | 100-120 | 24-48 | High | Good, but solvent removal can be challenging. |

| Acetonitrile | Reflux | 24-72 | Moderate to High | Good, easier to remove than DMF. |

| Toluene | Reflux | 48-96 | Moderate | Lower solubility of the product can aid in isolation. |

| Chloroform | Reflux | 48-72 | Moderate | Potential for side reactions and solvent toxicity. |

Interactive Data Table: The table above summarizes the impact of different solvents on the synthesis of p-xylylenebis(triphenylphosphonium chloride).

Higher reaction temperatures generally accelerate the rate of reaction but can also lead to the formation of impurities through side reactions. An optimal balance between temperature and reaction time is crucial for maximizing the yield of the high-purity product. The stoichiometry of the reactants is also a critical factor; a slight excess of triphenylphosphine is sometimes employed to ensure complete conversion of the dihalide.

Novel and Modified Synthetic Approaches

To address the limitations of conventional methods, such as long reaction times and the need for stringent anhydrous conditions, researchers have explored novel and modified synthetic strategies.

Considerations for Scalability in Laboratory Synthesis

Scaling up the synthesis of p-xylylenebis(triphenylphosphonium chloride) from milligram to gram or kilogram quantities in a laboratory setting presents several challenges. Key considerations include:

Heat Transfer: The reaction is often exothermic, and efficient heat dissipation is crucial to maintain optimal reaction temperature and prevent side reactions.

Mixing: Ensuring homogeneous mixing of the reactants becomes more challenging in larger reaction vessels.

Product Isolation and Purification: The filtration and washing of larger quantities of the solid product require appropriate equipment to ensure efficient removal of impurities. Recrystallization, a common purification technique, may require large volumes of solvent at scale.

Reagent Handling: The safe handling of larger quantities of reactants and solvents is a primary concern.

For a successful scale-up, a thorough understanding of the reaction kinetics and thermodynamics is essential to control the process parameters effectively.

Mechanistic Investigations of Reactions Involving P Xylylenebis Triphenylphosphonium Chloride

Detailed Mechanisms of Wittig Reactions Employing Bis-Ylides

The Wittig reaction, a cornerstone of organic synthesis for converting carbonyls into alkenes, takes on unique characteristics when employing a bis-phosphonium salt like p-Xylylenebis(triphenylphosphonium chloride). wikipedia.org This salt can be converted into a dipodal Wittig reagent, or bis-ylide, enabling the formation of larger, often symmetrical molecules and polymers.

The formation of the active Wittig reagent, a phosphonium (B103445) ylide, is achieved by the deprotonation of the corresponding phosphonium salt. lumenlearning.com In the case of p-Xylylenebis(triphenylphosphonium chloride), this process involves the removal of two acidic protons from the methylene (B1212753) bridges connecting the phenyl rings to the phosphorus atoms.

The synthesis begins with the reaction of triphenylphosphine (B44618) and an alkyl halide in an SN2 reaction to form the phosphonium salt. lumenlearning.comlibretexts.org A strong base is then used to deprotonate the salt, forming the ylide. libretexts.org The acidity of the α-protons is significantly increased due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom. youtube.com For p-Xylylenebis(triphenylphosphonium chloride), this deprotonation must occur twice to generate the neutral bis-ylide.

Phosphonium ylides are classified based on the substituents attached to the negatively charged carbon, which dictates their stability and reactivity. organic-chemistry.orgucc.ie

Non-stabilized ylides have electron-donating groups (e.g., alkyls) and are highly reactive. adichemistry.com

Stabilized ylides contain electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making them less reactive. adichemistry.commasterorganicchemistry.com

Semi-stabilized ylides , such as the benzylic ylide derived from the title compound, have an aryl group that can delocalize the carbanionic charge through resonance, resulting in intermediate reactivity. wikipedia.orge-bookshelf.de

In the dipodal system of the bis-ylide from p-Xylylenebis(triphenylphosphonium chloride), the two ylide functionalities are separated by the p-phenylene ring. The solid-state structure of the parent dication can exist in different conformations (cis- and trans-), which may influence the simultaneous formation and reactivity of the two ylide centers in solution. rsc.org The electronic communication through the aromatic spacer is generally minimal, allowing the two ylide sites to react largely independently.

| Ylide Type | Substituent on Ylidic Carbon (R) | Reactivity | Stereoselectivity (with Aliphatic Aldehydes) | Example Precursor Salt |

|---|---|---|---|---|

| Non-stabilized | Alkyl, Hydrogen | High | Z-alkene | [Ph3P+CH2CH3]Br- |

| Semi-stabilized | Aryl, Vinyl | Moderate | Poor (Mixture of E/Z) | [Ph3P+CH2Ph]Br- |

| Stabilized | Ester, Ketone, CN | Low | E-alkene | [Ph3P+CH2COOEt]Br- |

The stereochemical outcome of the Wittig reaction is determined during the formation of the key intermediate, a four-membered ring called an oxaphosphetane. adichemistry.com Modern mechanistic understanding, particularly under salt-free conditions, favors a direct [2+2] cycloaddition between the ylide and the carbonyl compound, rather than the initially proposed stepwise formation of a betaine (B1666868) intermediate. wikipedia.orgpitt.edu

The geometry of the transition state leading to the oxaphosphetane dictates the final alkene stereochemistry. adichemistry.com

Reaction with Non-stabilized Ylides: The reaction is kinetically controlled and irreversible. The transition state is puckered, and steric hindrance is minimized by placing the largest substituents (the aldehyde R-group and the ylide R-group) in pseudoequatorial positions, leading to a cis-oxaphosphetane. This intermediate then decomposes via syn-elimination to yield the (Z)-alkene. adichemistry.compitt.edu

Reaction with Stabilized Ylides: The initial cycloaddition is often reversible. The system can therefore equilibrate to the thermodynamically more stable trans-oxaphosphetane. This transition state is more planar, and the decomposition leads preferentially to the (E)-alkene. adichemistry.compitt.edu

For semi-stabilized ylides, such as those derived from p-Xylylenebis(triphenylphosphonium chloride), the reaction is on the cusp between kinetic and thermodynamic control. wikipedia.org Consequently, the formation of the oxaphosphetane may be reversible, but the energy difference between the transition states leading to the cis- and trans-intermediates is small. This often results in poor stereoselectivity, yielding a mixture of (E)- and (Z)-alkenes. wikipedia.orgadichemistry.com

| Ylide Type | Reaction Control | Transition State Geometry | Favored Intermediate | Predominant Alkene Isomer |

|---|---|---|---|---|

| Non-stabilized | Kinetic | Puckered | cis-Oxaphosphetane | Z |

| Semi-stabilized | Mixed/Reversible | Intermediate | Mixture | E/Z Mixture |

| Stabilized | Thermodynamic | Planar | trans-Oxaphosphetane | E |

The choice of base and the presence of salt additives can profoundly influence both the rate and the stereochemical outcome of the Wittig reaction. The base is primarily required to generate the ylide, with strong bases like n-butyllithium (n-BuLi) needed for non- and semi-stabilized ylides. youtube.commasterorganicchemistry.com

The identity of the counter-ion from the base is crucial. Lithium-based reagents (e.g., n-BuLi) generate lithium salts (e.g., LiCl) as byproducts. Lithium cations can coordinate to the oxygen atom of the carbonyl and the carbanion of the ylide, potentially stabilizing a betaine-like intermediate. wikipedia.orgresearchgate.net This can lead to a process known as "stereochemical drift," where the initially formed oxaphosphetane intermediates can equilibrate, altering the final Z/E ratio. wikipedia.orglibretexts.org Reactions performed under salt-free conditions, using bases like sodium hexamethyldisilazide (NaHMDS), often show higher (Z)-selectivity with non-stabilized ylides because this equilibration pathway is suppressed. masterorganicchemistry.com

For semi-stabilized ylides, the effect of additives can be exploited to tune the selectivity. The addition of lithium salts can favor the formation of the (E)-alkene by promoting the equilibration to the more stable trans-intermediate. wikipedia.org Conversely, performing the reaction in polar aprotic solvents can sometimes enhance the (Z)-selectivity.

| Ylide Type | Condition | Effect | Typical Outcome |

|---|---|---|---|

| Non-stabilized | Lithium-based base (e.g., n-BuLi) | Li+ can promote intermediate equilibration. | Reduced Z-selectivity |

| Non-stabilized | Salt-free (e.g., NaHMDS) | Reaction is under stricter kinetic control. | Enhanced Z-selectivity |

| Semi-stabilized | Salt-free | Poor intrinsic selectivity. | E/Z Mixture |

| Semi-stabilized | Li+ salts added | Promotes equilibration to thermodynamic product. | Increased E-selectivity |

Polymerization Mechanisms Mediated by p-Xylylenebis(triphenylphosphonium chloride)

Beyond its use in discrete molecule synthesis, p-Xylylenebis(triphenylphosphonium chloride) is a valuable monomer precursor for producing important polymers like poly(p-xylylene) and poly(p-phenylene vinylene) through distinct mechanistic pathways.

Poly(p-xylylene), commercially known as Parylene, is typically synthesized via the pyrolysis of a [2.2]paracyclophane dimer. kpi.ua This process generates a highly reactive intermediate, p-xylylene (or p-quinodimethane), which can exist in two forms: a tetraolefin and an aromatic biradical. kpi.ua This intermediate then spontaneously polymerizes upon deposition onto a surface.

While not the conventional route, phosphonium salts can serve as precursors to this same reactive p-xylylene monomer. Under specific conditions, such as thermolysis or certain chemical treatments, p-Xylylenebis(triphenylphosphonium chloride) can undergo an elimination reaction to generate the p-xylylene diradical intermediate. Addition polymers are known to form from related sulfonium (B1226848) salts via xylylene diradical intermediates. researchgate.net The polymerization then proceeds via a classic free-radical mechanism:

Initiation: The p-xylylene diradical is formed.

Propagation: The diradicals combine in a head-to-tail fashion to form long polymer chains.

Termination: The reaction ceases through combination or other radical termination pathways.

This pathway leverages the phosphonium salt as a chemical source for the otherwise thermally generated p-xylylene monomer, offering a potential alternative route to poly(p-xylylene) films and coatings.

A more direct polymerization route using p-Xylylenebis(triphenylphosphonium chloride) is through condensation polymerization, specifically via repetitive Wittig reactions. researchgate.net This method is a powerful tool for synthesizing conjugated polymers, such as poly(p-phenylene vinylene) (PPV), which have significant applications in organic electronics.

In this mechanism, the bis-phosphonium salt is first converted to its corresponding bis-ylide using a suitable base. This bis-ylide monomer is then reacted with a dialdehyde (B1249045) monomer, such as terephthaldehyde. The polymerization proceeds as follows:

One ylide end of the bis-ylide monomer reacts with an aldehyde group of the dialdehyde monomer in a standard Wittig reaction, forming a vinylene (-CH=CH-) linkage and eliminating one molecule of triphenylphosphine oxide.

The resulting species still possesses a reactive ylide at one end and an aldehyde at the other.

This process repeats, extending the polymer chain as monomers add sequentially.

This is a step-growth polymerization, as the polymer chain is built by the reaction between functional groups of the monomers. youtube.com Each step involves the "condensation" or elimination of a small molecule, in this case, triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide provides a strong thermodynamic driving force for the reaction. lumenlearning.com This method allows for precise control over the polymer backbone structure, directly incorporating the aromatic and vinylene units to create a fully conjugated system.

Applications of P Xylylenebis Triphenylphosphonium Chloride in Polymer Synthesis

Synthesis of Poly(p-phenylene vinylene) (PPV) and its Derivatives

Poly(p-phenylene vinylene), or PPV, is a cornerstone of the field of conducting and luminescent polymers. The synthesis of PPV and its derivatives using p-Xylylenebis(triphenylphosphonium chloride) is a well-established method that offers a direct route to the conjugated backbone.

The direct polycondensation of p-Xylylenebis(triphenylphosphonium chloride) with a suitable aromatic dialdehyde (B1249045), most commonly terephthalaldehyde, via the Wittig reaction is a straightforward approach to synthesizing PPV. This step-growth polymerization involves the reaction of the bis-phosphonium salt with a base to form a highly reactive bis-ylide intermediate. This intermediate then reacts with the dialdehyde to form the vinylene linkages that constitute the polymer backbone.

The reaction is typically carried out in an organic solvent, and a variety of bases can be employed, with alkali metal alkoxides such as sodium ethoxide or potassium tert-butoxide being common choices. The properties of the resulting polymer, including its molecular weight and solubility, are influenced by the reaction conditions, such as solvent, temperature, and the specific base used. While direct Wittig polycondensation is a versatile method, it often yields polymers with relatively low to moderate molecular weights, typically in the range of 5-10 repeat units. wikipedia.org The introduction of solubilizing side groups onto either the phosphonium (B103445) salt or the dialdehyde monomer can lead to higher molecular weight polymers. wikipedia.org

Table 1: Synthesis of PPV Derivatives via Direct Wittig Polymerization

| Dialdehyde Monomer | Base | Solvent | Polymer Properties | Reference |

|---|---|---|---|---|

| Terephthalaldehyde | Sodium Ethoxide | Ethanol/Chloroform | Low molecular weight, insoluble | uobasrah.edu.iq |

To overcome the challenges of low molecular weight and poor processability associated with the direct synthesis of PPV, precursor routes have been developed. These methods involve the synthesis of a soluble and processable precursor polymer, which is then converted to the final conjugated PPV through a subsequent elimination reaction, often induced by heat. rsc.org

While the most famous precursor route, the Wessling synthesis, utilizes a sulfonium (B1226848) salt, Wittig-type reactions can also be adapted to create precursor polymers. This can be achieved by using monomers that contain latent leaving groups. For instance, a phosphonium salt can be polymerized with a dialdehyde containing functionalities that, after polymerization, can be eliminated to form the vinylene double bonds. This approach allows for the formation of high molecular weight, film-forming precursor polymers that can be cast from solution before conversion to the final, intractable PPV.

The Wittig reaction offers a degree of control over the stereochemistry of the resulting vinylene linkages. The ratio of cis to trans double bonds in the polymer backbone can be influenced by the reaction conditions, including the nature of the solvent and the base used. Non-stabilized ylides, typically formed from phosphonium salts like p-Xylylenebis(triphenylphosphonium chloride), tend to favor the formation of cis-alkenes, especially in salt-free, aprotic solvents. However, in polymerizations, the formation of the thermodynamically more stable trans-alkene is often favored, leading to a more planar polymer backbone and a longer effective conjugation length.

The conjugation length, which is a critical determinant of the polymer's electronic and optical properties, is directly affected by the planarity of the polymer chain. Interruptions in the conjugated system, such as those caused by cis-vinylene linkages, can lead to a blue-shift in the absorption and emission spectra. Therefore, controlling the cis/trans ratio is a key aspect of tuning the properties of PPV for specific applications. Post-polymerization isomerization from cis to trans can also be achieved, for example, through photoirradiation.

Synthesis of Other Polyarylene Vinylenes (PAVs)

The versatility of the Wittig polycondensation using p-Xylylenebis(triphenylphosphonium chloride) extends beyond the synthesis of PPV to a wide range of other poly(arylene vinylene)s. By varying the aromatic dialdehyde comonomer, a diverse library of PAVs with tailored properties can be accessed.

Alternating copolymers can be readily synthesized by reacting p-Xylylenebis(triphenylphosphonium chloride) with a different aromatic dialdehyde. This approach allows for the precise incorporation of various aromatic units into the polymer backbone, enabling fine-tuning of the electronic and photophysical properties. For example, using a dialdehyde with a more electron-rich or electron-deficient aromatic core can modulate the polymer's HOMO and LUMO energy levels, thereby altering its emission color and charge transport characteristics. uobasrah.edu.iq

Table 2: Examples of Alternating Poly(arylene vinylene)s Synthesized via Wittig Reaction

| Arylene Dialdehyde | Resulting Copolymer | Key Properties | Reference |

|---|---|---|---|

| 2,5-Dihexyl-1,4-benzenedialdehyde | Poly[(p-phenylene vinylene)-alt-(2,5-dihexyl-p-phenylene vinylene)] | Improved solubility, red-shifted emission | uobasrah.edu.iq |

The Wittig reaction is highly tolerant of a wide variety of functional groups, which makes it an excellent method for the synthesis of functionalized PAVs. wikipedia.org By choosing appropriately substituted dialdehydes or by modifying the p-xylylene backbone of the phosphonium salt, polymers with specific functionalities can be prepared. These functional groups can be used to enhance solubility, introduce responsive behavior (e.g., to pH or ions), or to attach other moieties such as chromophores or bioactive molecules. This functionalization is key to developing materials for advanced applications in sensors, bio-imaging, and smart materials.

Formation of Related Polymeric Architectures

p-Xylylenebis(triphenylphosphonium chloride) serves as a key monomer in the synthesis of various polymeric structures, most notably those containing phenylene vinylene units. Its bifunctional nature, possessing two phosphonium salt groups, allows it to participate in polycondensation reactions, leading to the formation of extended polymer chains.

Poly(p-xylylidene) Synthesis and Modifications

The primary application of p-Xylylenebis(triphenylphosphonium chloride) in polymer chemistry is in the synthesis of poly(p-xylylidene), a precursor to the highly fluorescent and semiconducting polymer, poly(p-phenylene vinylene) (PPV). The synthesis is typically achieved through a Wittig polycondensation reaction. In this process, the bis-phosphonium salt is converted into a bis-ylide in the presence of a strong base. This highly reactive intermediate then undergoes a condensation reaction with a dialdehyde, such as terephthaldehyde, to form the poly(p-xylylidene) chain, characterized by alternating phenylene and vinylene units.

The general reaction scheme for the synthesis of poly(p-xylylidene) using p-Xylylenebis(triphenylphosphonium chloride) and terephthaldehyde is as follows:

Step 1: Ylide Formation p-Xylylenebis(triphenylphosphonium chloride) reacts with a strong base (e.g., potassium tert-butoxide) to form the corresponding bis-ylide.

Step 2: Polycondensation The in-situ generated bis-ylide reacts with terephthaldehyde in a Wittig reaction. This step-growth polymerization leads to the formation of the poly(p-xylylidene) backbone and triphenylphosphine (B44618) oxide as a byproduct.

Modifications to the resulting poly(p-xylylidene) are often carried out to enhance its properties, such as solubility and processability. These modifications can be achieved by using substituted dialdehydes in the polymerization reaction. By incorporating various functional groups onto the aromatic rings of the dialdehyde, the electronic and physical properties of the final polymer can be finely tuned.

Control over Molecular Weight and Polymer Dispersity

The molecular weight and polydispersity index (PDI) of the synthesized poly(p-xylylidene) are critical parameters that significantly influence the material's mechanical, thermal, and optoelectronic properties. Precise control over these characteristics is essential for tailoring the polymer for specific applications. Several factors during the Wittig polycondensation can be manipulated to control the molecular weight and PDI.

Monomer Stoichiometry: In step-growth polymerization, achieving a high molecular weight polymer necessitates a precise 1:1 stoichiometric ratio between the reacting functional groups of the two monomers. Any deviation from this ideal ratio will lead to a lower degree of polymerization and, consequently, a lower average molecular weight.

Reaction Conditions:

Temperature: The reaction temperature can influence the rate of polymerization and the stability of the reactive ylide intermediate. Higher temperatures can lead to side reactions, which may result in a broader molecular weight distribution.

Solvent: The choice of solvent is crucial as it affects the solubility of the monomers and the growing polymer chains, as well as the reactivity of the ylide.

Base Concentration: The concentration and type of base used for the deprotonation of the phosphonium salt can impact the concentration of the active ylide species, thereby influencing the polymerization kinetics and the final molecular weight.

Monomer Concentration: The initial concentration of the monomers can also affect the molecular weight of the resulting polymer. Higher monomer concentrations generally favor the formation of higher molecular weight polymers.

The following table summarizes the conceptual influence of various reaction parameters on the molecular weight and polydispersity of poly(p-xylylidene) synthesized via Wittig polycondensation.

| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity (PDI) |

| Monomer Stoichiometry | Deviation from 1:1 ratio decreases Mw | Can lead to broader PDI |

| Reaction Temperature | Optimal temperature maximizes Mw; too high can decrease it | Non-optimal temperatures can increase PDI |

| Base Concentration | Affects reaction rate and can influence Mw | Can impact the initiation and termination steps, affecting PDI |

| Monomer Concentration | Higher concentration generally increases Mw | May influence chain transfer reactions, affecting PDI |

It is important to note that achieving a low polydispersity index (ideally close to 1) is often a significant challenge in polycondensation reactions. A narrow PDI indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving consistent material properties.

Research on the Role of P Xylylenebis Triphenylphosphonium Chloride in Advanced Materials

Development of Materials for Optoelectronics and Organic Electronics

The utility of p-Xylylenebis(triphenylphosphonium chloride) in optoelectronics and organic electronics is primarily linked to its role as a key ingredient in the synthesis of conjugated polymers. These polymers are essential for the creation of active layers in various electronic devices.

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This electronic structure is responsible for their semiconductor properties, including the ability to emit light upon electrical excitation, a phenomenon known as electroluminescence. researchgate.net Poly(p-phenylene vinylene) (PPV) and its derivatives are among the most extensively studied conjugated polymers for applications in polymer light-emitting devices (PLEDs) due to their bright fluorescence and good charge transport properties. wikipedia.orgmdpi.com

p-Xylylenebis(triphenylphosphonium chloride) serves as a crucial monomer in the synthesis of PPV through Wittig condensation reactions. wikipedia.org This step-growth polymerization method allows for the incorporation of ortho-, meta-, and para-xylylene linkages within the polymer chain, offering a degree of structural control. wikipedia.org Another significant synthetic pathway to PPV and its derivatives that can utilize this phosphonium (B103445) salt is the Gilch reaction. nih.gov This route is widely employed and often involves modifications to the phenylene ring to enhance the solubility of the resulting polymer. nih.gov The properties of the final conjugated polymer, such as its emission color and efficiency, can be tuned by modifying the molecular structure of the precursors. mdpi.compkusz.edu.cn

The general scheme for the synthesis of PPV using a bis-phosphonium salt like p-Xylylenebis(triphenylphosphonium chloride) involves its reaction with an aromatic dialdehyde (B1249045). The resulting polymer possesses the necessary conjugation for light emission, with an energy gap that determines the color of the emitted light. For instance, unsubstituted PPV typically has an energy gap of about 2.5 eV, leading to yellow-green light emission. mdpi.com

| Polymerization Method | Role of p-Xylylenebis(triphenylphosphonium chloride) | Key Advantage |

| Wittig Condensation | Monomer (Wittig salt) | Allows for incorporation of various xylylene linkages (ortho, meta, para). wikipedia.org |

| Gilch Polymerization | Precursor for the polymer backbone | Widely used for synthesizing soluble PPV derivatives. nih.gov |

The performance of organic electronic devices is highly dependent on the quality and morphology of the thin active polymer films. mdpi.com p-Xylylenebis(triphenylphosphonium chloride) is instrumental in synthetic routes that produce precursor polymers, which are then processed into high-quality thin films before being converted into the final conjugated polymer. wikipedia.orgrsc.org This precursor-based approach is advantageous because the precursors are often more soluble and processable than the final, rigid conjugated polymers. wikipedia.org

One prominent technique for creating highly ordered thin films is the Langmuir-Blodgett (LB) method. wikipedia.orgarxiv.org This process involves spreading a monolayer of molecules at an air-water interface and then transferring it layer by layer onto a solid substrate. wikipedia.orgarxiv.org While direct use of p-Xylylenebis(triphenylphosphonium chloride) in LB films is not the primary application, the precursor polymers synthesized from it can be designed with amphiphilic properties suitable for LB deposition. This technique allows for precise control over film thickness and molecular organization, which are critical for device performance. wikipedia.org

Another relevant fabrication method is vapor deposition polymerization (VDP). researchgate.net In a typical VDP process for a related polymer family, poly(p-xylylene)s, a precursor compound is vaporized, pyrolyzed into a reactive monomer, and then deposited onto a substrate where it polymerizes to form a thin, conformal film. researchgate.netkoreascience.kr Precursor routes involving intermediates derived from xylylene compounds are central to creating the polymers that are then used in these advanced deposition techniques. researchgate.net The ability to form high-purity, pinhole-free films via methods like VDP is crucial for fabricating reliable electronic devices. researchgate.net

| Fabrication Technique | Relevance of p-Xylylenebis(triphenylphosphonium chloride) | Benefit for Electronic Applications |

| Precursor Polymer Processing | Used to synthesize soluble precursor polymers. wikipedia.orgrsc.org | Enables solution-based processing (e.g., spin-coating) of otherwise insoluble conjugated polymers. |

| Langmuir-Blodgett (LB) Films | Precursor polymers can be functionalized for LB deposition. | Provides precise control over film thickness and molecular orientation. wikipedia.orgarxiv.org |

| Vapor Deposition Polymerization (VDP) | Related xylylene precursors are used in VDP. researchgate.netkoreascience.kr | Creates highly pure, conformal, and pinhole-free polymer films. researchgate.net |

Supramolecular Assembly and Nanostructure Formation

Beyond its role in polymer synthesis, the distinct molecular structure of the p-Xylylenebis(triphenylphosphonium) dication allows it to participate in and direct the formation of ordered supramolecular structures and nanoparticles.

The p-Xylylenebis(triphenylphosphonium) dication can adopt different spatial conformations, primarily cis- and trans- isomers, which significantly influence how it packs in the solid state. This conformational flexibility allows it to act as a template in the self-assembly of complex crystalline structures. rsc.org The specific conformation adopted can be influenced by factors such as the pH of the crystallization medium and the nature of the counter-anions present. rsc.org

Research has shown that these conformational changes lead to different crystal packing arrangements, resulting in structures with varying dimensionalities, such as two-dimensional layered networks or three-dimensional scaffolds. rsc.org The interplay of non-covalent interactions between the dication and other components in the system dictates the final self-assembled architecture. rsc.org This templating effect is crucial in crystal engineering, where the goal is to design and synthesize new solid-state materials with desired structures and properties. The ability of the dication to guide the organization of other molecular building blocks is a key aspect of its role in supramolecular chemistry.

Bis-phosphonium compounds, including structures analogous to p-Xylylenebis(triphenylphosphonium chloride), have been shown to self-assemble into well-defined nanostructures in solution. mdpi.com For instance, bola-amphiphiles that incorporate two triphenylphosphonium headgroups linked by a flexible or rigid chain can form vesicles and other aggregates. mdpi.com The positively charged phosphonium groups and the nature of the linker and counterions play a critical role in driving this assembly process.

These compounds can form spherical vesicles, with their size and aggregation behavior being dependent on the concentration. mdpi.com The resulting nanoparticles often possess a positive surface charge, or zeta potential, which influences their stability and interaction with other species. mdpi.com The formation of these organic nanoparticles is a result of the self-organization of the bis-phosphonium molecules to minimize unfavorable interactions and stabilize the system, often through hydrophobic and electrostatic forces. This principle of self-assembly driven by bis-phosphonium counterions is a promising strategy for creating novel nanomaterials.

| Supramolecular Phenomenon | Role of p-Xylylenebis(triphenylphosphonium) Moiety | Resulting Structure |

| Templating Effect | Adopts cis- and trans- conformations to direct crystal packing. rsc.org | 2D layered and 3D scaffold-like crystalline solids. rsc.org |

| Nanoparticle Formation | Acts as a building block for self-assembling systems. mdpi.com | Organic vesicles and aggregates with positive surface potential. mdpi.com |

Structural and Spectroscopic Characterization in Research of P Xylylenebis Triphenylphosphonium Chloride

X-ray Crystallographic Studies of the Dication

X-ray crystallographic analyses have revealed that the p-xylylenebis(triphenylphosphonium) dication can adopt two distinct conformations: cis and trans. rsc.org These isomers are defined by the relative orientation of the two triphenylphosphonium groups with respect to the central p-phenylene ring.

In the trans-conformation , the two P–CH₂ bonds are located on opposite sides of the xylylene ring, leading to a more linear and extended molecular shape. This arrangement is often favored as it minimizes steric hindrance between the bulky triphenylphosphine (B44618) groups.

In the cis-conformation , the P–CH₂ bonds are situated on the same side of the xylylene ring, resulting in a bent, U-shaped structure. The conformation adopted by the dication can be influenced by factors such as the nature of the counter-ion and the presence of solvent molecules in the crystal lattice. rsc.org Striking changes between these conformations have been observed, which in turn dictate the crystal packing arrangement. rsc.org

Table 1: Conformational Isomers of the p-Xylylenebis(triphenylphosphonium) Dication

| Isomer | Description | Spatial Arrangement |

|---|---|---|

| cis | P–CH₂ bonds on the same side of the phenylene ring. | Bent, U-shaped |

| trans | P–CH₂ bonds on opposite sides of the phenylene ring. | Linear, extended |

The way in which the dications and their associated chloride anions arrange themselves in the solid state is known as crystal packing. For p-Xylylenebis(triphenylphosphonium chloride), the packing is significantly influenced by the conformation of the dication. rsc.org These packing arrangements can range from two-dimensional layered structures to more complex three-dimensional scaffolds. rsc.org

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the case of phosphonium (B103445) salts, these interactions are multifaceted. Key interactions identified include:

Ion-ion interactions: Electrostatic forces between the positively charged phosphonium centers and the negatively charged chloride anions are primary drivers of the crystal packing.

C–H···Cl hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms of the phenyl and methylene (B1212753) groups and the chloride anions.

C–H···π interactions: The electron-rich π-systems of the phenyl rings can interact with C-H bonds of neighboring molecules.

Phenyl embraces: Interactions between multiple phenyl rings on adjacent cations are a significant factor in the supramolecular assembly of compounds containing tetraphenylphosphonium cations.

Table 2: Key Intermolecular Interactions in p-Xylylenebis(triphenylphosphonium) Salts

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| Ion-Ion | Electrostatic attraction between the dication and anions. | Primary structural determinant. |

| C–H···Anion | Weak hydrogen bonds involving chloride anions. | Contributes to lattice stability. |

| C–H···π | Interaction between C-H bonds and phenyl rings. | Directs the orientation of molecules. |

| Phenyl Embrace | Stacking or edge-to-face interactions between phenyl groups. | Important for self-assembly into extended networks. |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods are crucial for confirming the structure in solution and for characterizing the compound in bulk. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of p-Xylylenebis(triphenylphosphonium chloride) in solution.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the triphenylphosphine groups and the central xylylene ring, as well as a distinct signal for the methylene (–CH₂–) protons. The chemical shift and multiplicity of these signals provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the molecule, including the quaternary carbons of the phenyl rings, the CH carbons, and the methylene carbons.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. A single signal would be expected in the ³¹P{¹H} NMR spectrum, and its chemical shift is characteristic of the quaternary phosphonium environment. For reference, ³¹P shifts are typically referenced externally to 85% H₃PO₄. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For p-Xylylenebis(triphenylphosphonium chloride), the IR spectrum would be expected to show a number of characteristic absorption bands. While a detailed spectrum for this specific compound is not readily available, characteristic peaks for similar phosphonium salts include:

P⁺–C vibrations: The stretching vibrations associated with the phosphorus-carbon bond are a key indicator of the phosphonium group. In related phosphonium bromide species, these peaks have been observed around 1436 cm⁻¹ and 1107 cm⁻¹.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the substituted benzene rings appear in the 900-690 cm⁻¹ region and can be diagnostic of the substitution pattern.

Table 3: Expected Spectroscopic Data for p-Xylylenebis(triphenylphosphonium chloride)

| Technique | Expected Feature | Significance |

|---|---|---|

| ¹H NMR | Signals for aromatic and methylene protons. | Confirms the presence of different proton environments. |

| ¹³C NMR | Signals for aromatic and methylene carbons. | Elucidates the carbon framework of the molecule. |

| ³¹P NMR | A single signal in the phosphonium region. | Confirms the quaternary phosphorus center. |

| IR | P⁺–C stretching bands (e.g., ~1436, ~1107 cm⁻¹). | Identifies the key phosphonium functional group. |

| IR | Aromatic C=C and C-H bands. | Confirms the presence of the phenyl and xylylene rings. |

Computational and Theoretical Investigations Pertaining to P Xylylenebis Triphenylphosphonium Chloride

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape and reaction mechanisms of chemical compounds.

The primary reactivity of p-xylylenebis(triphenylphosphonium chloride) in synthesis is its conversion to a bis-ylide, a key intermediate in the Wittig reaction for the formation of alkenes. The formation of the ylide involves the deprotonation of the methylene (B1212753) groups adjacent to the phosphonium (B103445) centers. DFT studies on simpler phosphonium salts have elucidated the energetics and mechanism of this process and the subsequent olefination. nih.govresearchgate.netresearchgate.net

Ylide Formation: The acidity of the α-protons in the phosphonium salt is a critical factor. DFT calculations can predict the pKa of these protons and model the deprotonation process by a base. The resulting ylide, or phosphorane, exists as a resonance hybrid of the ylide and ylene forms. For the bis-ylide derived from p-xylylenebis(triphenylphosphonium chloride), this would involve the formation of two such ylidic centers.

Olefination Pathway (Wittig Reaction): The mechanism of the Wittig reaction has been a subject of extensive computational study. nih.govcomporgchem.comacs.org For non-stabilized ylides, such as the one derived from the title compound, the reaction with an aldehyde or ketone is generally accepted to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly. nih.gov DFT calculations have been crucial in mapping the potential energy surface of this reaction, identifying the key transition states and intermediates.

The general steps, as supported by DFT calculations on analogous systems, are:

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a four-membered ring transition state. The geometry of this transition state is pivotal in determining the stereochemistry of the resulting alkene. nih.govresearchgate.net

Oxaphosphetane Intermediate: A transient four-membered ring containing phosphorus and oxygen is formed.

Cycloreversion: The oxaphosphetane decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide. This step is typically highly exothermic and irreversible, driven by the formation of the strong phosphorus-oxygen double bond.

Different density functionals may predict slightly different potential energy surfaces, for instance, suggesting a stepwise mechanism involving a betaine (B1666868) intermediate under certain conditions. comporgchem.com However, for salt-free conditions, the concerted pathway is often favored in theoretical models. nih.gov The computational data for a model Wittig reaction are summarized in the table below, illustrating the typical energy changes involved.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) - Representative Data |

|---|---|---|

| Ylide + Aldehyde | Reactants | 0.0 |

| Cycloaddition | Transition State (TS1) | 5.0 - 10.0 |

| Intermediate Formation | Oxaphosphetane | -15.0 to -25.0 |

| Cycloreversion | Transition State (TS2) | -5.0 to 5.0 |

| Product Formation | Alkene + Triphenylphosphine Oxide | -40.0 to -50.0 |

Note: The energy values are representative and based on DFT studies of similar Wittig reactions; specific values for p-xylylenebis(triphenylphosphonium chloride) are not available.

p-Xylylenebis(triphenylphosphonium chloride) is a key monomer for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives via the Wittig polymerization route. This process involves a step-growth polymerization mechanism. While detailed computational modeling of the initiation and propagation steps for this specific polymerization is scarce, the mechanism can be inferred from the principles of the Wittig reaction.

Initiation: The polymerization is initiated by the formation of the bis-ylide from the monomer. This bis-ylide can then react with a dialdehyde (B1249045), such as terephthaldehyde. The first step would be the reaction of one ylide function with one aldehyde group, forming a new molecule that still contains a reactive ylide at one end and an aldehyde at the other.

Propagation: The propagation proceeds through the repeated reaction of the ylide and aldehyde end-groups of the growing polymer chains. As the reaction progresses, oligomers of increasing length are formed. Computational modeling of this chain growth would involve calculating the reaction energetics at each step. A key challenge in such modeling is the increasing size of the molecules, which makes DFT calculations computationally expensive. Molecular dynamics simulations have been employed to study the polymerization of p-xylylene, but through a different, radical-based mechanism. researchgate.net

The stereochemistry of the vinyl linkages (cis vs. trans) in the resulting polymer is determined by the mechanism of the individual Wittig reaction steps. For non-stabilized ylides, a predominance of the Z (cis) isomer is often predicted and observed, though this can be influenced by reaction conditions. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations focus on the electronic structure and reactivity of individual molecules, molecular dynamics (MD) simulations provide insights into the behavior of ensembles of molecules and the nature of intermolecular forces.

For p-xylylenebis(triphenylphosphonium chloride), a study utilizing Hirshfeld surface analysis based on single-crystal X-ray diffraction data has provided a quantitative description of the non-covalent interactions in the solid state of the dication. rsc.org Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice.

The analysis revealed that the crystal packing is governed by a variety of non-covalent interactions, including:

C-H···π interactions: These are significant due to the presence of multiple phenyl rings.

π-π stacking: Interactions between the aromatic rings of the triphenylphosphine groups and the central xylylene ring.

Ion-pairing interactions: Electrostatic forces between the phosphonium cations and the chloride anions.

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| C-H···π | Hydrogen bond between a C-H group and a π-system of an aromatic ring. | Major contributor to the stability of the crystal lattice. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the conformation and packing of the dications. |

| C-H···Cl | Hydrogen bonding involving the chloride anions. | Contributes to the ionic interactions within the crystal. |

| H···H | Van der Waals interactions between hydrogen atoms. | Represents a significant portion of the surface contacts. |

Electrochemical Behavior and Catalytic Applications of Bis Phosphonium Systems

Electrochemical Polymerization and Redox Properties

The electrochemical behavior of bis-phosphonium systems, particularly those containing aromatic linkers like p-xylylene, is an area of interest for the development of new functional materials. While specific studies on the electrochemical polymerization of p-Xylylenebis(triphenylphosphonium chloride) are not extensively detailed in the reviewed literature, the general principles of electropolymerization of aromatic compounds can provide a foundational understanding. Electropolymerization is a versatile technique for creating conductive polymer films on electrode surfaces. The process involves the oxidation or reduction of a monomer at an electrode, leading to the formation of radical ions that then couple to form polymer chains.

The redox properties of phosphonium (B103445) salts are central to their electrochemical applications. The phosphorus center in its +5 oxidation state is generally stable and not readily reduced. However, the aromatic rings of the triphenylphosphine (B44618) and xylylene groups can undergo redox reactions. The redox behavior of such compounds can be investigated using techniques like cyclic voltammetry, which provides information on the oxidation and reduction potentials of the species.

Phosphonium Salt Catalysis in Organic Transformations

Phase-Transfer Catalysis Mechanistic Studies

Phosphonium salts are widely recognized for their efficacy as phase-transfer catalysts (PTCs). Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The fundamental principle of PTC involves a catalyst, such as a quaternary phosphonium salt, that transports a reactant from one phase to another where the reaction can proceed more readily.

The mechanism of phase-transfer catalysis by a phosphonium salt like p-Xylylenebis(triphenylphosphonium chloride) in a typical nucleophilic substitution reaction can be described by the following steps:

Anion Exchange: The phosphonium cation (Q⁺) in the organic phase exchanges its counter-ion (Cl⁻) for the reacting anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

Formation of an Ion-Pair: A lipophilic ion-pair [Q⁺Y⁻] is formed, which is soluble in the organic phase. The bulky and hydrophobic nature of the organic substituents on the phosphorus atom facilitates this transfer.

Reaction in the Organic Phase: The anion Y⁻, now in the organic phase and less solvated by water, becomes a more potent nucleophile. It reacts with the organic substrate (RX) to form the product (RY).

Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion (X⁻), migrates back to the interface to repeat the catalytic cycle.

The efficiency of a phase-transfer catalyst is influenced by several factors, including the lipophilicity of the cation, the nature of the anion, and the solvent system. Bis-phosphonium salts, such as p-Xylylenebis(triphenylphosphonium chloride), offer the potential for enhanced catalytic activity due to the presence of two cationic centers. This could lead to different modes of action, such as simultaneous transport of two anions or enhanced interfacial activity. However, specific mechanistic studies detailing the kinetics and precise role of the bis-cationic structure of p-Xylylenebis(triphenylphosphonium chloride) in phase-transfer catalysis are not extensively covered in the available literature.

Development of Recyclable and Polymeric Phosphonium Catalysts

A significant area of development in catalysis is the creation of recyclable systems to improve the economic and environmental sustainability of chemical processes. Homogeneous catalysts, like many phosphonium salts, are often difficult to separate from the reaction mixture, leading to product contamination and loss of the catalyst. To address this, researchers have focused on immobilizing phosphonium salt catalysts on insoluble supports or incorporating them into polymeric structures.

The development of polymeric phosphonium catalysts offers a promising route to recyclable phase-transfer catalysts. By attaching the phosphonium salt moiety to a polymer backbone, the resulting catalyst becomes a solid material that can be easily recovered from the reaction mixture by simple filtration. This approach combines the high catalytic activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

For instance, polymeric versions of bis(triphenylphosphine)iminium chloride have been successfully synthesized and demonstrated to be effective and recyclable catalysts for reactions such as halogen-exchange and the coupling of CO₂ with epoxides. nih.gov These polymeric catalysts maintain high reactivity comparable to their small-molecule counterparts and can be reused for multiple reaction cycles with minimal loss of activity. nih.gov

While specific research on the synthesis of polymeric catalysts derived from p-Xylylenebis(triphenylphosphonium chloride) is not detailed in the provided search results, the principles demonstrated with other phosphonium salts are directly applicable. The xylylene linker in p-Xylylenebis(triphenylphosphonium chloride) could potentially be incorporated into a polymer chain, or the entire molecule could be attached as a pendant group to a pre-formed polymer.

Below is a conceptual table illustrating the potential advantages of a polymer-supported version of p-Xylylenebis(triphenylphosphonium chloride) compared to its unsupported counterpart.

| Feature | Unsupported p-Xylylenebis(triphenylphosphonium chloride) | Polymer-Supported p-Xylylenebis(triphenylphosphonium chloride) |

| Catalyst State | Homogeneous (dissolved in the reaction medium) | Heterogeneous (insoluble solid) |

| Separation | Requires extraction or distillation | Simple filtration |

| Recyclability | Difficult and often inefficient | High potential for multiple reuses |

| Product Purity | Potential for catalyst contamination | Higher product purity |

| Process Type | Primarily batch processes | Suitable for both batch and continuous flow processes |

Future Research Directions and Potential Innovations

Exploration of New Synthetic Pathways for p-Xylylenebis(triphenylphosphonium chloride) Analogues

Future research will likely focus on developing novel synthetic methodologies to create a diverse library of p-Xylylenebis(triphenylphosphonium chloride) analogues with tailored properties. The classic synthesis involves the quaternization of a tertiary phosphine (B1218219) with an alkyl halide. wikipedia.orgyoutube.com Innovations in this area could involve modifying both the central xylylene core and the peripheral phosphine groups.

Modification Strategies for Analogues:

| Component to Modify | Synthetic Strategy | Potential Analogue | Anticipated Properties |

| Xylylene Core | Introduction of functional groups (e.g., -OH, -NO₂, -alkoxy) onto the aromatic ring prior to halogenation and phosphine reaction. | Functionalized p-Xylylenebis(triphenylphosphonium chloride) | Altered solubility, reactivity, and coordination ability for self-assembly. |

| Phosphine Groups | Use of triarylphosphines with electron-donating or electron-withdrawing substituents on the phenyl rings. | p-Xylylenebis(tris(4-methoxyphenyl)phosphonium chloride) | Modified electronic properties, influencing catalytic activity and ylide stability. |

| Phosphine Groups | Employment of sterically hindered phosphines (e.g., tri-tert-butylphosphine). mdpi.comnih.gov | p-Xylylenebis(tri-tert-butylphosphonium chloride) | Enhanced thermal stability and altered reactivity in catalysis. |

| Overall Structure | Multi-component reaction strategies, such as a four-component reaction involving an arene, an aldehyde, a phosphine, and an acid. researchgate.net | Complex, asymmetric bis-phosphonium salts | Rapid generation of diverse structures with unique functionalities. |

| Overall Structure | One-step synthesis from (het)arylmethyl alcohols using reagents like TMSBr and PPh₃. organic-chemistry.org | Analogues derived from functionalized diols | More efficient and environmentally benign synthesis routes. |

| Overall Structure | Alkyne annulation reactions starting from alkynyl-phosphonium salts to build polycyclic aromatic hydrocarbon (PAH) cores. nsf.gov | P-containing PAHs with bis-phosphonium structure | Novel photophysical and electronic properties for materials science. |

These new synthetic pathways will enable the fine-tuning of the molecule's steric and electronic properties, opening doors to new applications in catalysis, materials science, and supramolecular chemistry.

Design of Advanced Polymer Architectures with Tuned Properties

The rigid p-xylylene linker and the two phosphonium (B103445) groups make this compound an excellent candidate for creating advanced polymer architectures. The Wittig reaction, a cornerstone of alkene synthesis, is a primary application for phosphonium salts. organic-chemistry.orgwikipedia.orglumenlearning.com By reacting a bis-ylide generated from p-Xylylenebis(triphenylphosphonium chloride) with various dialdehydes, researchers can synthesize conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. nih.gov

Future work will focus on using functionalized analogues of the bis-phosphonium salt and novel dialdehydes to precisely control the properties of the resulting polymers.

Polymer Architectures and Tunable Properties:

| Polymer Architecture | Synthetic Approach | Key Tunable Property | Potential Application |

| Linear Conjugated Polymers | Wittig polycondensation with aromatic dialdehydes. | Electronic band gap, fluorescence. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Hyperbranched Polymers | Wittig reaction with A₂ + B₃ type monomers. | Solubility, processability, reduced aggregation. | Solution-processable electronic materials. |

| Block Copolymers | Using derivatives as bifunctional initiators for controlled polymerization techniques (e.g., ATRP, ROP). | Microphase separation, self-assembly into ordered nanostructures. | Nanopatterning, drug delivery systems. |

| Phosphonium-Containing Polymers | Grafting phosphonium salts onto existing polymer backbones. scielo.brscielo.br | Antibacterial activity, phase-transfer catalysis. | Antimicrobial surfaces, green chemistry applications. |

By strategically selecting monomers and polymerization techniques, polymers with tailored electronic, optical, and mechanical properties can be designed for specific high-performance applications.

Integration into Multi-Component Systems for Functional Materials

The dicationic nature of p-Xylylenebis(triphenylphosphonium chloride) makes it an ideal component for constructing ordered, multi-component materials through self-assembly. Non-covalent interactions, such as ion-pairing and π-stacking, can direct the organization of the dication with other molecular building blocks.

A key area of future research is the exploitation of this self-assembly behavior to create novel functional materials. Research has demonstrated that the p-xylylenebis(triphenylphosphonium) dication can co-crystallize with various anionic or neutral species to form intricate supramolecular architectures. rsc.org For instance, its interaction with molecules like p-sulfonatocalix wikipedia.orgarene and aquated gadolinium(III) leads to the formation of distinct two-dimensional layered and three-dimensional scaffold structures. rsc.org

Examples of Multi-Component Systems:

| Component 1 | Component 2 | Driving Interaction | Resulting Structure | Potential Function |

| p-Xylylenebis(triphenylphosphonium)²⁺ | p-Sulfonatocalix wikipedia.orgarene | Host-guest, electrostatic | 3D supramolecular scaffold rsc.org | Porous materials for selective binding or catalysis. |

| p-Xylylenebis(triphenylphosphonium)²⁺ | Aquated Gadolinium(III) Chloride | Ion-pairing, coordination | 2D layered network rsc.org | Magnetic or luminescent materials. |

| p-Xylylenebis(triphenylphosphonium)²⁺ | Anionic Surfactants | Electrostatic, hydrophobic | Micellar or vesicular aggregates | Drug delivery, reaction nanoreactors. |

| p-Xylylenebis(triphenylphosphonium)²⁺ | Polyoxometalates (POMs) | Electrostatic | Organic-inorganic hybrid crystals | Catalysis, electro-optical materials. |

Innovations in this area will involve designing complementary molecules that can recognize and specifically bind to the dication, leading to the predictable formation of materials with desired functions, such as porous frameworks for gas storage, ion-conductive materials for batteries, or ordered arrays for nonlinear optics.

Advanced Computational Chemistry for Predictive Material Design

Computational chemistry is a powerful tool for accelerating the discovery and design of new materials. Future research will increasingly rely on computational methods to predict the properties of materials based on p-Xylylenebis(triphenylphosphonium chloride) and its analogues before their synthesis. This predictive approach saves significant time and resources.

Computational Methods and Their Applications:

| Computational Method | Predicted Property / System Studied | Insight Gained |

| Density Functional Theory (DFT) | Electronic structure, reactivity of ylides, band gaps of polymers. researchgate.net | Understanding reaction mechanisms (e.g., Wittig reaction), predicting electronic and optical properties of new conjugated polymers. |

| Molecular Dynamics (MD) Simulations | Self-assembly processes, polymer chain dynamics, ionic liquid properties. nih.govucl.ac.uknih.gov | Simulating the formation of multi-component systems, predicting the morphology of polymer films, understanding transport properties in phosphonium-based materials. |

| Hirshfeld Surface Analysis | Intermolecular interactions in crystal structures. rsc.org | Quantifying and visualizing non-covalent interactions that govern the formation of supramolecular assemblies. |

| Quantum Monte Carlo (QMC) | Highly accurate electronic properties of correlated materials. ornl.govornl.gov | Providing benchmark calculations for complex electronic systems and predicting properties of novel quantum materials. |

By combining these computational tools, researchers can build models that correlate molecular structure with macroscopic material properties. For example, DFT can be used to design analogues with specific electronic characteristics for polymer synthesis. MD simulations can then predict how these new polymers will fold or assemble. This synergy between computational prediction and experimental validation will be crucial for the rational design of the next generation of functional materials derived from p-Xylylenebis(triphenylphosphonium chloride). ornl.gov

Q & A

How does the electronic structure of p-xylylenebis(triphenylphosphonium chloride) influence its reactivity in Wittig reactions?

Level: Advanced

Answer:

The compound’s reactivity stems from the electron-withdrawing effect of the triphenylphosphonium groups, which stabilize the ylide intermediate by delocalizing negative charge. This enhances nucleophilicity at the carbon adjacent to phosphorus, promoting selective alkene formation. Experimental design should include kinetic studies using NMR or UV-Vis spectroscopy to monitor ylide formation rates under varying bases (e.g., NaOMe vs. LiHMDS). Note that steric hindrance from the p-xylylene bridge may reduce reactivity with bulky aldehydes .

What are the critical considerations for handling p-xylylenebis(triphenylphosphonium chloride) to minimize decomposition during storage?

Level: Basic

Answer:

The compound decomposes upon exposure to moisture or strong oxidizers, releasing toxic HCl and phosphorus oxides. Storage requires anhydrous conditions (<1% humidity) in sealed containers under inert gas (e.g., argon). Pre-experiment protocols should include drying solvents (e.g., THF, DMF) over molecular sieves and verifying purity via elemental analysis or mass spectrometry before use. Decomposition can be monitored by TLC or IR spectroscopy for PO stretching bands (~1250 cm⁻¹) .

How does substituting chloride with bromide in p-xylylenebis(triphenylphosphonium salts) affect reaction outcomes in olefination?

Level: Advanced

Answer:

Bromide analogs (e.g., CAS 40817-03-6) exhibit higher solubility in polar aprotic solvents (DMF, DMSO), accelerating ylide formation. However, the larger bromide ion may reduce crystallinity, complicating purification. Comparative studies using GC-MS or HPLC can quantify alkene yields under identical conditions. For example, reactions with benzaldehyde show 10–15% higher conversion with bromide salts due to faster counterion dissociation, but chloride salts offer better stereocontrol in hindered systems .

What analytical methods are most effective for characterizing p-xylylenebis(triphenylphosphonium chloride) and its byproducts?

Level: Basic

Answer:

- NMR (¹H, ³¹P): Identifies phosphonium structure (³¹P signal at δ +20–25 ppm) and detects impurities like triphenylphosphine oxide (δ +28 ppm).

- Mass Spectrometry (HRMS): Confirms molecular ion [C₄₄H₃₈Cl₂P₂]⁺ (exact mass 699.64).

- Elemental Analysis: Validates C, H, Cl, and P content (theoretical: C 75.48%, H 5.48%, Cl 10.13%, P 8.85%).

- Thermogravimetric Analysis (TGA): Monitors decomposition onset (~414°C) and quantifies residual ash .

How can researchers resolve contradictions in reported toxicity data for p-xylylenebis(triphenylphosphonium chloride)?

Level: Advanced

Answer:

Discrepancies in LD₅₀ values (e.g., intravenous murine LD₅₀ of 891 µg/kg vs. unreported dermal toxicity) arise from differences in administration routes and purity. To address this:

Conduct dose-response studies using standardized batches (≥98% purity by HPLC).

Compare acute toxicity via OECD Guideline 423 (acute oral toxicity) and 402 (dermal absorption).

Analyze decomposition products via GC-MS to distinguish intrinsic toxicity from byproduct effects (e.g., HCl vs. phosphine oxides) .

What synthetic strategies optimize the preparation of p-xylylenebis(triphenylphosphonium chloride) on a laboratory scale?

Level: Basic

Answer:

Quaternization Reaction: React p-xylylene dibromide with excess triphenylphosphine in refluxing acetonitrile (12–24 hrs).

Anion Exchange: Treat the bromide intermediate with AgCl in methanol to replace Br⁻ with Cl⁻.

Purification: Recrystallize from ethanol/DMF (3:1) to remove unreacted PPh₃. Yield typically 70–85%, verified by ³¹P NMR .

Why does p-xylylenebis(triphenylphosphonium chloride) fail to form stable phosphoranes under certain basic conditions?

Level: Advanced

Answer:

In protic solvents (e.g., MeOH), the compound may undergo solvolysis instead of ylide formation. For example, treatment with NaOMe in CH₂Cl₂ at 0°C cleaves the P–C bond, yielding triphenylphosphine oxide and dienones. To prevent this:

- Use anhydrous, aprotic solvents (e.g., THF).

- Employ stronger, non-nucleophilic bases (e.g., LDA or KHMDS).

- Monitor reaction progress via in situ IR for ylide C=P stretches (~1500 cm⁻¹) .

How does the compound’s stability in ionic liquids compare to conventional solvents?

Level: Advanced

Answer:

In ionic liquids (e.g., [BMIM][PF₆]), the compound exhibits enhanced thermal stability (up to 150°C vs. 100°C in DMF) due to reduced hydrolysis. Kinetic studies show 20–30% slower decomposition rates, enabling prolonged storage. However, compatibility varies: avoid ILs with nucleophilic anions (e.g., [NTf₂]⁻), which displace chloride and alter reactivity .

What protocols ensure safe disposal of p-xylylenebis(triphenylphosphonium chloride) waste?

Level: Basic

Answer:

Neutralization: Treat aqueous waste with 10% NaHCO₃ to quench HCl.

Incineration: Burn solid residues at >1000°C to oxidize phosphine byproducts.

Adsorption: Use activated carbon to capture organic residues before landfill disposal. Document waste streams per EPA guidelines (40 CFR 261) .

What role does the p-xylylene spacer play in the compound’s application in polymer synthesis?

Level: Advanced

Answer:

The rigid p-xylylene bridge facilitates cross-linking in step-growth polymerizations. For example, reacting with dialdehydes yields conjugated polyenes with controlled π-π stacking, as confirmed by XRD and UV-Vis. Adjusting spacer length (e.g., using o-xylylene analogs) modulates polymer crystallinity and Tg values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products